molecular formula C11H14O4 B13336510 Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

Cat. No.: B13336510
M. Wt: 210.23 g/mol
InChI Key: AWMHGZXXNZOAIF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate is a chiral aromatic ester of significant interest in scientific research. This compound, with the molecular formula C 11 H 14 O 4 and a molecular weight of 210.229 g/mol, is supplied at a high purity of 95% . Its structure features multiple functional groups, including two hydroxyl groups and an ester, making it a valuable intermediate and standard in various fields. In flavor and fragrance research, its structural analogs and derivatives are studied for their roles in the complex aromas of products such as red and white wines . The compound's chiral (R)-enantiomer configuration is particularly important for investigations in asymmetric synthesis and for studying stereospecific biological interactions and metabolic pathways . As a building block, it is utilized in pharmaceutical and natural product synthesis research for developing new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10,12-13H,2,7H2,1H3/t10-/m1/s1

InChI Key

AWMHGZXXNZOAIF-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1O)O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1O)O

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Asymmetric Catalysis

Overview:
One of the most advanced and controlled methods involves asymmetric catalysis, where chiral catalysts induce stereoselectivity during the formation of the chiral center at the 2-position of the hydroxypropanoate backbone. This method ensures high enantiomeric excess (ee) and is suitable for large-scale production.

Procedure:

  • Starting Material:
    Commercially available ethyl acetoacetate or ethyl pyruvate derivatives serve as the precursor.

  • Chiral Catalysts:
    Use of chiral Lewis acids or organocatalysts, such as chiral BINOL-derived phosphoric acids, or transition metal complexes with chiral ligands, facilitates stereoselective addition.

  • Reaction Step:
    A stereoselective addition of phenolic or phenylacetic derivatives to the ketoester, often via aldol or Michael-type reactions, under the influence of the chiral catalyst.

  • Key Reagents and Conditions:

    • Chiral catalyst (e.g., BINOL phosphoric acid derivatives)
    • Solvent: Toluene, dichloromethane, or ethyl acetate
    • Temperature: Typically 0–25°C to maximize stereoselectivity
    • Reaction time: 12–48 hours
  • Outcome:
    High enantiomeric excess (up to 99%) with yields ranging from 70–85%.

Advantages:

  • High stereoselectivity
  • Good yields
  • Scalable

Reference:
While specific patents and literature focus on similar hydroxy acids, the asymmetric catalytic approach is well-documented in the synthesis of chiral hydroxy acids and esters, aligning with the methods described in patent US20160102042A1.

Stereoselective Ester Hydrolysis and Resolution

Overview:
Alternatively, racemic mixtures can be prepared via classical synthesis, followed by resolution to obtain the (R)-enantiomer.

Procedure:

  • Initial Synthesis:
    Synthesis of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate through base-catalyzed or acid-catalyzed esterification of the corresponding hydroxy acid.

  • Resolution Methods:

    • Chiral Acid or Base Resolution:
      Using chiral acids (e.g., tartaric acid derivatives) or chiral bases to form diastereomeric salts, which are separable by crystallization.

    • Enzymatic Resolution:
      Employing enantioselective esterases or lipases that preferentially hydrolyze one enantiomer over the other, leading to enantiomerically enriched products.

Reagents and Conditions:

  • Chiral acids or bases (e.g., (R)- or (S)-tartaric acid)
  • Organic solvents: Ethanol, dichloromethane
  • Enzymes: Lipases under mild conditions at 25–40°C

Yields and Purity:
Yields depend on the resolution efficiency, often achieving >95% ee for the desired enantiomer.

Reference:
Such resolution techniques are standard in chiral synthesis, with applications detailed in literature on chiral hydroxy acids.

Biocatalytic Approaches for Enantioselectivity

Overview:
Biocatalysis offers an environmentally friendly and highly selective route for preparing the (R)-enantiomer.

Procedure:

  • Starting Material:
    Racemic or prochiral precursors like phenylpyruvic acid derivatives.

  • Enzymes Used:
    Enantioselective esterases or reductases, such as those derived from Candida antarctica or Pseudomonas species.

  • Reaction Conditions:

    • Aqueous buffer solutions at pH 7–8
    • Temperatures of 20–40°C
    • Short reaction times (hours to days)
  • Outcome:
    High enantioselectivity (>99% ee) with yields often exceeding 80%.

Advantages:

  • Mild conditions
  • High stereoselectivity
  • Eco-friendly process

Reference:
Biocatalytic methods are extensively reviewed in recent enzymology literature and patents related to chiral hydroxy acids.

Summary of Key Steps:

Step Description Reagents Conditions Yield (%) Notes
1 Esterification of hydroxy acid Ethanol, acid catalyst Reflux 85–95 Produces ethyl hydroxyphenylpropanoate
2 Stereoselective reduction or asymmetric addition Chiral catalysts 0–25°C 70–85 Induces R-configuration at 2-position
3 Enzymatic resolution or chiral chromatography Enzymes or chiral stationary phases Mild conditions >95% ee For enantiomeric enrichment
4 Functional group protection/deprotection Protecting groups (e.g., benzyl) Standard conditions Variable For selective transformations

Notes on Synthesis Optimization and Purity

  • Enantiomeric Purity:
    Achieving >97% ee is feasible via asymmetric catalysis or enzymatic resolution, critical for pharmaceutical applications.

  • Yield Optimization:
    Use of high-purity starting materials, controlled reaction temperatures, and appropriate catalysts enhances overall yield.

  • Purification: Chromatography (e.g., chiral HPLC), recrystallization, and distillation are employed to attain high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • Molecular Formula : C₁₂H₁₆O₄.
  • Key Differences :
    • Substituent Position : The hydroxyphenyl group is at the para position (C4) instead of ortho (C2).
    • Functional Group : An ethoxy group replaces the hydroxy group at C2.
  • Properties :
    • XLogP3 : 2.4 (higher lipophilicity due to ethoxy substitution).
    • Topological Polar Surface Area (TPSA) : 55.8 Ų (lower than the target compound’s TPSA, suggesting reduced polarity).

Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate

  • CAS : 1526029-04-6.
  • Key Differences :
    • Aromatic System : Pyrimidine (a nitrogen-containing heterocycle) replaces the 2-hydroxyphenyl group.
  • Properties: Increased polarity due to pyrimidine’s electronegative nitrogen atoms. Potential for enhanced π-π stacking interactions in biological systems.
  • Applications : Likely divergent from the target compound, as pyrimidine derivatives are common in nucleoside analogs or kinase inhibitors .

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate

  • CAS : 1379648-61-7.
  • Key Differences :
    • Substituents : A 2-chlorophenyl group at C3 and a phenyl group at C2.
    • Lacks hydroxyl groups , increasing hydrophobicity.
  • Properties :
    • Molecular Formula : C₁₇H₁₇ClO₂.
    • Higher molecular weight (292.77 g/mol) and logP due to chlorine and phenyl groups.
  • Applications : Likely used in agrochemicals (e.g., as a pesticide intermediate) due to halogenated aromatic motifs .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XLogP3 Key Functional Groups
Target Compound C₁₃H₁₆O₅ 252.26 ~90* ~1.5* 2-hydroxy, 2-hydroxyphenyl, ester
Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate C₁₂H₁₆O₄ 222.24 55.8 2.4 Ethoxy, 4-hydroxyphenyl, ester
Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate Pyrimidine, hydroxy, ester
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ 292.77 26.3 4.8 Chlorophenyl, phenyl, ester

*Estimated based on structural analogs.

Key Observations:

Polarity : The target compound’s hydroxyl groups result in higher TPSA (~90 Ų) compared to ethoxy or halogenated analogs, enhancing solubility in polar solvents.

Lipophilicity: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (XLogP3 = 4.8) is significantly more lipophilic than the target compound, favoring applications in lipid-rich environments.

Reactivity: The ortho-hydroxyphenyl group in the target compound may participate in intramolecular hydrogen bonding, stabilizing its conformation and reducing hydrolysis rates compared to non-hydroxylated esters .

Biological Activity

Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyphenyl group that contributes to its biological activity. The molecular formula is C11H14O3C_{11}H_{14}O_3, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising results in inhibiting the proliferation of cancer cells. A study involving related compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, indicating significant antiproliferative effects .

2. Mechanism of Action
The proposed mechanism for the anticancer activity involves the inhibition of heat shock proteins (HSPs), particularly TRAP1 and HSP90. These proteins are crucial for cancer cell survival and proliferation. The interaction with these proteins disrupts their function, leading to apoptosis in cancer cells .

3. Antioxidant Properties
this compound has also been evaluated for its antioxidant capabilities. Phenolic compounds are known for their ability to scavenge free radicals, which can contribute to cellular damage and disease progression. The antioxidant activity is often measured using assays such as DPPH and ABTS, where higher scavenging activity indicates better protective effects against oxidative stress .

Case Studies

Case Study 1: Antiproliferative Effects
In a comparative study, several derivatives of this compound were tested against various cancer cell lines, including HeLa and HCT-116. The findings revealed that certain derivatives exhibited superior inhibitory effects compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activities of related compounds against key enzymes involved in metabolic disorders such as diabetes and Alzheimer’s disease. The results indicated that these compounds could effectively inhibit enzymes like α-amylase and acetylcholinesterase, suggesting their potential in managing these conditions .

Data Summary

Activity Type Target IC50 Value Reference
AntiproliferativeHCT-116 Cancer Cells0.12 - 0.81 mg/mL
AntioxidantDPPH ScavengingVaries
Enzyme Inhibitionα-AmylaseVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound is synthesized via esterification of the corresponding (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid with ethanol, using acid catalysts like sulfuric acid or enzymatic methods for enantioselectivity. Stereochemical purity is ensured through chiral chromatography or asymmetric catalysis. For example, derivatives with acetoxy groups (e.g., ethyl (2R)-2-acetoxy analogs) are synthesized under anhydrous conditions to prevent racemization . Confirmation of stereochemistry relies on circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. How is the structural configuration of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key functional groups, while 2D-NMR (e.g., COSY, HSQC) resolves spatial relationships. High-resolution mass spectrometry (HRMS) confirms molecular weight. Absolute configuration is determined via X-ray diffraction or comparative analysis with known chiral standards (e.g., PubChem data for (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid derivatives) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

  • Methodological Answer : Preliminary studies suggest moderate enzyme inhibition (e.g., hydrolases) and antimicrobial activity. Assays include:

  • Enzyme inhibition : Kinetic assays measuring substrate conversion rates (e.g., spectrophotometric monitoring of NADH oxidation).
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the ortho-hydroxyphenyl substituent influence enzymatic binding compared to para-substituted analogs?

  • Methodological Answer : The ortho-hydroxyl group may induce steric hindrance or hydrogen-bonding interactions distinct from para-substituted analogs. Comparative studies using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can map binding affinities. For example, fluorophenyl analogs show altered inhibition profiles due to electronic effects .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects in simulations. Mitigation strategies include:

  • Re-evaluating computational parameters : Density functional theory (DFT) with solvent models (e.g., PCM) improves prediction accuracy.
  • Experimental validation : Dose-response curves under varied pH/temperature conditions to assess robustness. Cross-referencing with structurally similar compounds (e.g., ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanoate) identifies trends in bioactivity .

Q. What synthetic challenges arise in scaling up enantioselective production, and how are they addressed?

  • Methodological Answer : Key challenges include racemization during purification and low yields in asymmetric catalysis. Solutions involve:

  • Protection-deprotection strategies : Temporarily blocking the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups during synthesis.
  • Continuous-flow systems : Enhancing reaction efficiency and minimizing side-product formation .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity in aqueous systems?

  • Methodological Answer : Hydrolysis of the ester group is pH-dependent, accelerating under acidic/basic conditions. Stability studies using high-performance liquid chromatography (HPLC) track degradation products. Buffered solutions (pH 7.4) mimic physiological conditions for drug delivery applications .

Data Analysis and Comparative Studies

Q. How does this compound compare to fluorinated analogs in enzyme inhibition potency?

  • Methodological Answer : Fluorine substitution (e.g., at the phenyl ring) enhances lipophilicity and binding affinity. Comparative enzyme assays (e.g., IC₅₀ determinations) and logP measurements quantify these effects. For instance, 4-fluoro derivatives show increased inhibition of cytochrome P450 enzymes due to electronegative interactions .

Q. What analytical techniques are critical for distinguishing diastereomers or enantiomers during synthesis?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR identifies diastereomeric configurations. Polarimetry and optical rotation measurements provide supplementary data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.